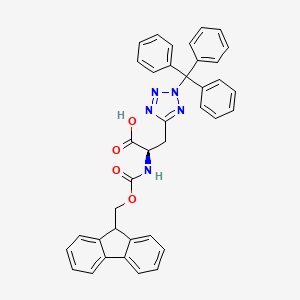![molecular formula C9H7BF6O3 B12341005 B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B12341005.png)
B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C9H7BF6O3 and a molecular weight of 287.95 g/mol . This compound is characterized by the presence of trifluoromethyl and trifluoroethoxy groups attached to a phenyl ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
The synthesis of B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate trifluoromethyl and trifluoroethoxy substituted benzene derivatives.
Borylation Reaction: The key step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired boronic acid derivative.
Analyse Chemischer Reaktionen
B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid undergoes various chemical reactions, including :
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base (e.g., potassium carbonate). The major product is a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The trifluoromethyl group can undergo reduction to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid has several applications in scientific research :
Chemistry: It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable tools in biochemical research.
Medicine: The compound’s ability to form reversible covalent bonds with diols makes it useful in the design of enzyme inhibitors and sensors for glucose monitoring.
Industry: It is used in the development of advanced materials, such as polymers and pharmaceuticals, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid group :
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site serine residues of enzymes, leading to inhibition of enzyme activity.
Molecular Pathways: The compound can modulate various biochemical pathways by inhibiting key enzymes involved in those pathways.
Vergleich Mit ähnlichen Verbindungen
B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid can be compared with other boronic acid derivatives :
4-Trifluoromethoxyphenylboronic acid: Similar in structure but lacks the trifluoroethoxy group, making it less versatile in certain synthetic applications.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group but lacks the trifluoroethoxy group, which may affect its reactivity and applications.
2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid: Contains an isopropoxy group instead of a trifluoroethoxy group, leading to different chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H7BF6O3 |
|---|---|
Molekulargewicht |
287.95 g/mol |
IUPAC-Name |
[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H7BF6O3/c11-8(12,13)4-19-7-2-1-5(10(17)18)3-6(7)9(14,15)16/h1-3,17-18H,4H2 |
InChI-Schlüssel |
URCDPDANUDVTKI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)OCC(F)(F)F)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340939.png)

![Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide](/img/structure/B12340958.png)

![ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340965.png)
![1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B12340969.png)
![3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340976.png)

![Ethyl 4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate](/img/structure/B12340984.png)

![(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B12340998.png)
